molecular formula C9H9BrN2OS B14904342 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

Cat. No.: B14904342
M. Wt: 273.15 g/mol
InChI Key: KNPBVOFVIAGHLU-UHFFFAOYSA-N
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Description

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound has a molecular formula of C9H9BrN2OS and a molecular weight of 273.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 3-bromothiophene is then subjected to further reactions to introduce the cyanopropyl and carboxamide groups.

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide, often involves large-scale bromination and subsequent functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

3-bromo-N-(2-cyanopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9BrN2OS/c1-6(4-11)5-12-9(13)8-7(10)2-3-14-8/h2-3,6H,5H2,1H3,(H,12,13)

InChI Key

KNPBVOFVIAGHLU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CS1)Br)C#N

Origin of Product

United States

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